molecular formula C15H11NO2S B14322802 Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Cat. No.: B14322802
M. Wt: 269.3 g/mol
InChI Key: SFQIJGQOZJORAN-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzothiazol-2-yl)benzoate is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-benzothiazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted benzothiazole derivatives .

Scientific Research Applications

Methyl 2-(1,3-benzothiazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-benzothiazol-2-yl)benzoate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-benzothiazol-2-yl)benzoate stands out due to its unique ester functional group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)benzoate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3

InChI Key

SFQIJGQOZJORAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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